CB2/CB1 Selectivity Ratio: AZD1940 Demonstrates Quantifiable Preference Over Rimonabant and CP-945598
AZD1940 exhibits a distinct CB2/CB1 selectivity profile that differentiates it from both CB1-selective antagonists (e.g., rimonabant, CP-945598) and non-selective agonists. AZD1940 binds to human CB2 receptors with a Ki of 0.87 nM (pKi = 9.06) and to human CB1 receptors with a Ki of 11.7 nM (pKi = 7.93), yielding a CB2/CB1 selectivity ratio of approximately 13.5-fold [1]. In contrast, the CB1 antagonist/inverse agonist rimonabant (SR141716A) demonstrates potent and highly selective CB1 binding with a reported Ki of 1.8 nM, but lacks meaningful CB2 affinity [2]. Similarly, the CB1 antagonist CP-945598 (otenabant) exhibits a Ki of 0.7 nM at CB1, with no significant CB2 activity . This fundamental difference in receptor selectivity profile dictates that AZD1940 cannot be functionally substituted by CB1-selective antagonists in experimental systems where dual CB1/CB2 agonism is required.
| Evidence Dimension | In vitro receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 11.7 nM; CB2 Ki = 0.87 nM; CB2/CB1 ratio = 13.5 |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 Ki = 1.8 nM; no CB2 affinity. CP-945598: CB1 Ki = 0.7 nM; no CB2 affinity. |
| Quantified Difference | AZD1940: dual agonist; Rimonabant/CP-945598: CB1-selective antagonists. CB2/CB1 selectivity ratio ~13.5 for AZD1940 vs. negligible CB2 binding for comparators. |
| Conditions | Radioligand binding assays using human recombinant CB1 and CB2 receptors expressed in HEK293 cell membranes. |
Why This Matters
This quantitative difference in receptor selectivity profile is critical for experimental design, as CB1-selective antagonists cannot recapitulate the dual agonism required for studying peripheral cannabinoid analgesic mechanisms.
- [1] GtoPdb and ChEMBL. (n.d.). AZD1940 Ligand Activity Charts. Ki values for human CB1 and CB2. View Source
- [2] Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244. View Source
